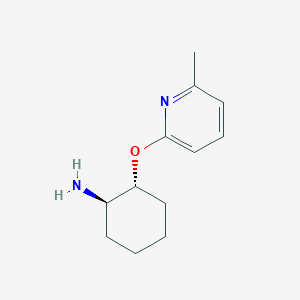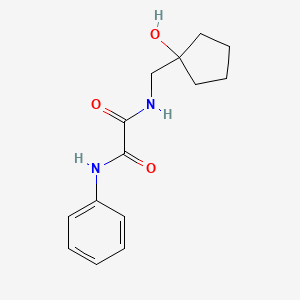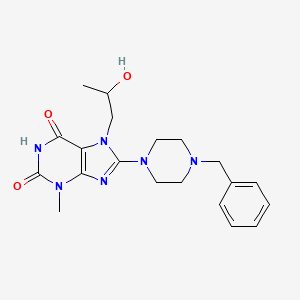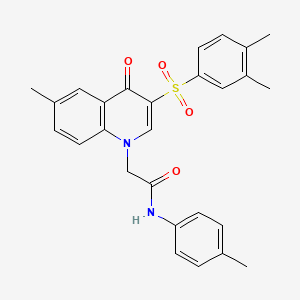
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O4S and its molecular weight is 474.58. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Fluorescent Properties
The research on amide-containing isoquinoline derivatives, similar to the compound of interest, has explored their potential in forming gels and crystalline structures when treated with various mineral acids. Notably, these compounds exhibit enhanced fluorescence emission at lower wavelengths compared to the parent compound, suggesting applications in materials science for fluorescence-based sensors and devices. The distinct fluorescent properties, especially upon protonation or interaction with specific substances, highlight their utility in developing new fluorescent markers and probes (Karmakar, Sarma, & Baruah, 2007).
Antitumor and Antiviral Effects
Novel anilidoquinoline derivatives have shown significant antiviral and antiapoptotic effects in vitro. Specifically, these compounds have demonstrated efficacy in reducing viral load and increasing survival in models of Japanese encephalitis, suggesting a potential application in the treatment of viral diseases. Their antitumor activity, particularly against CNS, renal, and breast cancer cell lines, as well as leukemia, further indicates their potential as leads for the development of new anticancer drugs (Ghosh et al., 2008).
Molecular Docking and Synthesis
The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones have provided insights into their broad-spectrum antitumor activity. Molecular docking studies have shown that some derivatives are more potent than conventional treatments, indicating their potential in cancer therapy. The design and synthesis of these compounds underscore the chemical versatility of quinoline derivatives for therapeutic applications (Al-Suwaidan et al., 2016).
Antimicrobial Activity
The design and synthesis of novel quinazolinone–sulfonamide linked hybrid entities have demonstrated varied degrees of antimicrobial activity against a range of bacteria and fungi. These findings suggest the utility of such compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Vanparia, Patel, Dixit, & Dixit, 2013).
Hemostatic Activity
The synthesis and screening of (4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl)acetanilides revealed their hemostatic activity in vitro. This suggests potential applications in medical and surgical contexts, where controlling bleeding is crucial (Zubkov, Tsapko, Gritsenko, & Maloshtan, 2010).
特性
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-17-5-9-21(10-6-17)28-26(30)16-29-15-25(27(31)23-13-18(2)7-12-24(23)29)34(32,33)22-11-8-19(3)20(4)14-22/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIHUIUBPYQBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-N'-{4-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2574191.png)
![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2574193.png)
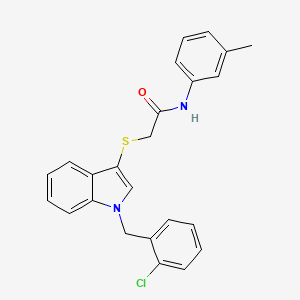

![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2574196.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2574197.png)


![Cyclohexyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2574203.png)
![3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2574205.png)
